Ethyl 2-[[5-[5-(2-ethoxy-2-oxoethyl)sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[5-[5-(2-ethoxy-2-oxoethyl)sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a chemical compound with the linear formula C9H14O4S3 . Its CAS number is 108748-13-6 .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes ethoxy, oxoethyl, sulfanyl, and triazol groups . The exact 3D structure would need to be determined using computational chemistry or experimental techniques such as X-ray crystallography.Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Ethyl 2-[[5-[5-(2-ethoxy-2-oxoethyl)sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a complex molecule that participates in a variety of chemical reactions, showcasing its versatility in organic synthesis. For instance, it undergoes L-proline-catalyzed three-component reactions, leading to the formation of highly substituted thieno[3,2-c]thiopyran derivatives. This transformation involves a one-pot domino sequence including enamine formation, aldol condensation, Michael addition, and 6-exo-trig cyclization, generating three new stereocenters with complete diastereoselectivity (S. Indumathi, S. Perumal, J. Menéndez, 2010). Additionally, its reaction with thiols in the presence of triethylamine forms sulfenylimines, showcasing its reactivity towards sulfur-containing compounds (B. Rezessy, L. Toldy, G. Horváth, P. Sohár, 1991).
Heterocyclic Chemistry and Medicinal Chemistry Applications
The molecule's utility extends into the domain of heterocyclic chemistry, where it serves as a precursor for various heterocyclic compounds with potential medicinal properties. For example, it is involved in the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which have been evaluated for their pharmacological properties, indicating the compound's relevance in the development of new therapeutic agents (A. Maliszewska-Guz, M. Wujec, M. Pitucha, M. Dobosz, A. Chodkowska, E. Jagiełło-wójtowicz, L. Mazur, A. Kozioł, 2005).
Advanced Organic Synthesis and Complex Molecule Construction
Furthermore, the chemical serves as a key intermediate in advanced organic synthesis techniques, contributing to the construction of complex molecules with multiple stereocenters and functional groups. Its involvement in multi-component tandem reactions illustrates its capability to form intricately structured compounds, emphasizing its importance in synthetic organic chemistry and the development of novel synthetic methodologies (V. P. A. Raja, S. Perumal, 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[[5-[5-(2-ethoxy-2-oxoethyl)sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O4S2/c1-5-21-13(17-19-15(21)27-9-11(23)25-7-3)14-18-20-16(22(14)6-2)28-10-12(24)26-8-4/h5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRARVGXEOCXYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OCC)C2=NN=C(N2CC)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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